N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
CAS No.: 125228-51-5
Cat. No.: VC1694469
Molecular Formula: C38H64N8O13
Molecular Weight: 841.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125228-51-5 |
|---|---|
| Molecular Formula | C38H64N8O13 |
| Molecular Weight | 841.0 g/mol |
| IUPAC Name | N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide |
| Standard InChI | InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) |
| Standard InChI Key | ZJZOPNINWIGNQW-UHFFFAOYSA-N |
| SMILES | CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |
| Canonical SMILES | CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |
Introduction
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide is a complex organic compound known for its intricate structure and potential biological activity. It is also recognized by synonyms such as L-156,602 and PD 124966 . This compound belongs to the class of cyclodepsipeptides, which are known for their diverse biological activities, including antimicrobial and antitumor properties .
Synthesis and Potential Applications
The synthesis of such complex molecules typically involves multiple steps, often requiring careful control of reaction conditions to achieve the desired structure. The presence of hydroxyl and amide groups suggests potential applications in drug development, where interactions with biological targets could lead to therapeutic effects.
Synthesis Steps Overview
-
Initiation: Formation of the core tricyclic structure.
-
Functionalization: Introduction of hydroxyl and amide groups.
-
Final Assembly: Attachment of side chains and completion of the molecule.
Biological Activity and Similar Compounds
While specific biological activities of this compound are not detailed, its structural similarities to other compounds with known activities suggest potential applications. For example, compounds with similar tricyclic structures have shown antimicrobial properties.
Similar Compounds Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,16-Dihydroxy-10,16-dimethyl... | Similar tricyclic structure | Antimicrobial |
| Cyclopeptolide HUN-7293 | Peptide-like structure | Anti-inflammatory |
| Fusarisetin A | Complex polycyclic structure | Antitumor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume